Igmesine hydrochloride

描述

依格西汀盐酸盐,也称为 JO-1784,是一种σ受体激动剂。它在各种动物模型中已被研究用于其神经保护、抗抑郁样和促智作用。 该化合物在治疗与年龄相关的认知下降和抑郁症方面显示出潜力 .

准备方法

外消旋依格西汀的合成涉及使用丁基锂在四氢呋喃 (THF) 中用肉桂酰溴烷化 2-苯基丁酸。 该反应生成 2-乙基-2,5-二苯基-4-戊烯酸,然后用叠氮化钠和苯处理

化学反应分析

科学研究应用

Neuroprotective Effects

Igmesine hydrochloride has shown significant neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD), Parkinson's disease (PD), and Amyotrophic Lateral Sclerosis (ALS).

Case Studies

- In rodent models, igmesine demonstrated a dose-dependent reduction in neurotoxicity induced by β-amyloid peptides, which are implicated in Alzheimer's pathology. Effective doses ranged from 2.5 to 10 mg per administration, significantly reducing cognitive deficits .

- A study indicated that igmesine could prevent learning and memory deficits caused by neurotoxic agents, highlighting its potential as a therapeutic agent for early-stage Alzheimer's disease .

Antidepressant Properties

This compound has been evaluated for its antidepressant effects, showing efficacy comparable to established antidepressants like fluoxetine.

Clinical Trials

- Two phase II clinical trials have demonstrated that igmesine effectively reduces symptoms of depression, suggesting its potential role as a novel antidepressant treatment .

- The compound's mechanism involves the modulation of neurotransmitter systems, including serotonin and norepinephrine pathways, which are critical in mood regulation .

Gastrointestinal Applications

Research has indicated that igmesine may also have applications in gastrointestinal disorders.

Inhibition of Intestinal Secretion

- Igmesine has been shown to inhibit prostaglandin-induced intestinal secretion in animal models, suggesting its potential use in treating conditions characterized by excessive intestinal secretion and diarrhea .

The following table summarizes the biological activities and effects of this compound:

| Activity | Description |

|---|---|

| Neuroprotective | Reduces neuronal apoptosis and protects against neurotoxic agents in models of AD and PD. |

| Antidepressant | Exhibits similar efficacy to fluoxetine in clinical trials for depression. |

| Inhibition of Intestinal Secretion | Reduces intestinal secretion induced by prostaglandins, indicating potential for gastrointestinal disorders. |

作用机制

依格西汀盐酸盐作为一种σ受体激动剂,专门针对σ-1 受体。这些受体参与各种细胞过程,包括离子通道的调节、神经递质释放的调节和对细胞压力的保护。 通过激活σ-1 受体,依格西汀盐酸盐发挥其神经保护、抗抑郁和促智作用 .

相似化合物的比较

依格西汀盐酸盐因其选择性σ受体激动剂活性而独一无二。类似的化合物包括:

氟乙基诺美沙坦 (FENM): 一种具有神经保护作用的美金刚衍生物,通常与σ-1 受体激动剂联合研究.

库塔美辛: 另一种σ受体激动剂,具有神经保护和认知增强作用.

PRE-084: 一种选择性σ-1 受体激动剂,具有类似的神经保护特性.

这些化合物具有类似的作用机制,但在化学结构和具体应用方面有所不同。

生物活性

Igmesine hydrochloride, a potent sigma receptor agonist, has garnered attention for its diverse biological activities, particularly in the fields of neuroprotection and gastrointestinal health. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of the biological activity of this compound.

Overview of this compound

Igmesine (also known as JO-1784) is primarily recognized for its interaction with sigma receptors, particularly sigma-1 receptors (σ1R). These receptors are implicated in various physiological processes, including modulation of neurotransmitter systems and neuroprotection. The compound has shown promise in treating conditions such as depression and neurodegenerative diseases.

Igmesine exerts its effects through several mechanisms:

- Sigma Receptor Agonism : Igmesine binds with high affinity to σ1 receptors (IC50 = 39 nM in rat brain), influencing calcium signaling and neuroprotective pathways .

- Neuroprotective Effects : In animal models, igmesine demonstrated significant neuroprotection against global cerebral ischemia and reduced neuronal cell apoptosis .

- Antidiarrheal Activity : Igmesine has been shown to inhibit intestinal secretion and diarrhea induced by various toxins in animal models .

Neuroprotective Effects

A study highlighted the efficacy of igmesine in a gerbil model of global cerebral ischemia. Effective doses ranged from 50 to 100 mg/kg, demonstrating significant protection against ischemic damage . Additionally, igmesine was effective in preventing learning and memory deficits associated with neurotoxicity in Alzheimer's disease models .

Antidepressant Potential

In clinical trials, igmesine showed antidepressant effects comparable to fluoxetine. A phase II study involving 348 patients indicated that igmesine (25 or 100 mg/day) was as effective as fluoxetine (20 mg/day) based on the Hamilton Depression Rating Scale (HAM-D) scores . However, subsequent phase III trials did not show significant effectiveness, indicating a need for further research into its antidepressant properties .

Antidiarrheal Properties

Research demonstrated that igmesine significantly reduced fecal output in models of toxigenic diarrhea. For instance, in studies involving E. coli-induced diarrhea, the effective dose (ED50) for igmesine was found to be 1603 μg/kg compared to 20 μg/kg for a related compound, JO 2871 . This highlights igmesine's potential utility in managing gastrointestinal disorders.

Table 1: Binding Affinities of Sigma Ligands

| Compound | Ki (nM) | nH |

|---|---|---|

| JO 2871 | 0.26 | 1.34 |

| JO 2870 | 6.7 | 0.98 |

| JO 2514 | 1.4 | 1.3 |

| Igmesine | 18 | 1.03 |

| (+)Pentazocine | 8.2 | 0.84 |

Data from various studies indicate that igmesine displays significant binding affinity to sigma receptors compared to other ligands .

Research Findings Summary

- Neuroprotection : Effective against ischemia and neurotoxicity; reduces apoptosis.

- Antidepressant Activity : Comparable efficacy to established SSRIs; requires further validation.

- Gastrointestinal Applications : Demonstrates antidiarrheal properties through σ receptor modulation.

属性

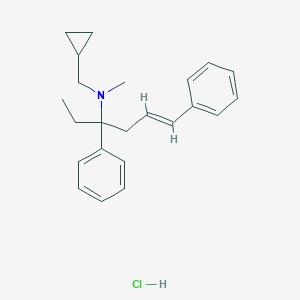

IUPAC Name |

(E)-N-(cyclopropylmethyl)-N-methyl-3,6-diphenylhex-5-en-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N.ClH/c1-3-23(22-14-8-5-9-15-22,24(2)19-21-16-17-21)18-10-13-20-11-6-4-7-12-20;/h4-15,21H,3,16-19H2,1-2H3;1H/b13-10+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCHQQPAJNUHKSV-RSGUCCNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC=CC1=CC=CC=C1)(C2=CC=CC=C2)N(C)CC3CC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C/C=C/C1=CC=CC=C1)(C2=CC=CC=C2)N(C)CC3CC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130152-35-1 | |

| Record name | Benzenemethanamine, N-(cyclopropylmethyl)-α-ethyl-N-methyl-α-[(2E)-3-phenyl-2-propen-1-yl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130152-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Igmesine Hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130152351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IGMESINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JV6M14TY35 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。